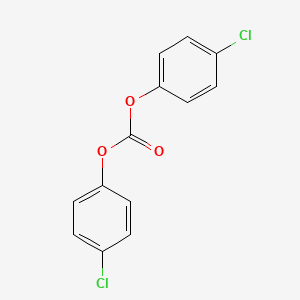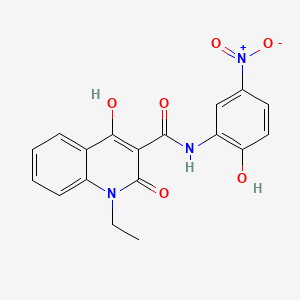
Bis(4-chlorophenyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-chlorophenyl) carbonate: is an organic compound with the molecular formula C13H8Cl2O3. It is a type of carbonate ester derived from 4-chlorophenol and phosgene. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(4-chlorophenyl) carbonate can be synthesized through the reaction of 4-chlorophenol with phosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
2C6H4ClOH+COCl2→C6H4ClOCOOC6H4Cl+2HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and proper handling protocols.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-chlorophenyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-chlorophenol and carbon dioxide.
Transesterification: It can participate in transesterification reactions with other alcohols to form different carbonate esters.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Bases such as pyridine, triethylamine
Solvents: Organic solvents like dichloromethane, toluene
Major Products:
Carbamates: Formed from reactions with amines
Carbonates: Formed from reactions with alcohols
4-Chlorophenol: Formed from hydrolysis
Applications De Recherche Scientifique
Chemistry: Bis(4-chlorophenyl) carbonate is used as a reagent in organic synthesis, particularly in the preparation of polycarbonates and other polymeric materials. It serves as a building block for the synthesis of various chemical compounds.
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbonate esters. It is also investigated for its potential use in drug delivery systems due to its ability to form stable linkages with biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of high-performance plastics and resins. Its ability to form strong and durable polymers makes it valuable in the manufacturing of materials that require high thermal and mechanical stability.
Mécanisme D'action
The mechanism of action of bis(4-chlorophenyl) carbonate involves its reactivity with nucleophiles. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of carbamates or carbonates. The reaction typically proceeds through a tetrahedral intermediate, followed by the elimination of the leaving group (4-chlorophenol).
Comparaison Avec Des Composés Similaires
Bis(4-nitrophenyl) carbonate: Similar in structure but contains nitro groups instead of chloro groups.
Bis(4-methylphenyl) carbonate: Contains methyl groups instead of chloro groups.
Diphenyl carbonate: Lacks the chloro substituents.
Uniqueness: Bis(4-chlorophenyl) carbonate is unique due to the presence of chloro substituents, which enhance its reactivity and make it suitable for specific applications in polymer synthesis and organic reactions. The chloro groups also influence the compound’s physical and chemical properties, such as its solubility and stability.
Propriétés
Numéro CAS |
2167-53-5 |
|---|---|
Formule moléculaire |
C13H8Cl2O3 |
Poids moléculaire |
283.10 g/mol |
Nom IUPAC |
bis(4-chlorophenyl) carbonate |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12/h1-8H |
Clé InChI |
FSTRGOSTJXVFGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(=O)OC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12009176.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12009178.png)
![(5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009184.png)

![(5Z)-3-cyclohexyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009189.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12009190.png)

![3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12009195.png)

![2-[2-(Methylsulfanyl)ethyl]pyridine](/img/structure/B12009205.png)

![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12009227.png)
![(4E)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B12009232.png)
